molecular formula C24H26N4OS B2574684 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 896045-97-9

2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2574684
CAS No.: 896045-97-9
M. Wt: 418.56
InChI Key: VJJNQYLGWUQDAZ-UHFFFAOYSA-N
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Description

2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine ring substituted with a 4-ethylphenyl group and a phenylpiperazine moiety, connected via a sulfanyl-ethanone linker. Its unique structure suggests it may exhibit interesting biological activities and chemical properties.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridazine derivatives have been found to exhibit various pharmaceutical activities .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with 4-Ethylphenyl Group:

    Attachment of the Sulfanyl-Ethanone Linker: This step involves the nucleophilic substitution of a halogenated ethanone derivative with a thiol group, forming the sulfanyl linkage.

    Coupling with Phenylpiperazine: The final step is the coupling of the intermediate with 4-phenylpiperazine, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone may exhibit unique properties due to the presence of the ethyl group, which can influence its lipophilicity, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4OS/c1-2-19-8-10-20(11-9-19)22-12-13-23(26-25-22)30-18-24(29)28-16-14-27(15-17-28)21-6-4-3-5-7-21/h3-13H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJNQYLGWUQDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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